molecular formula C16H31P B1587242 tert-Butyldicyclohexylphosphine CAS No. 93634-87-8

tert-Butyldicyclohexylphosphine

Cat. No.: B1587242
CAS No.: 93634-87-8
M. Wt: 254.39 g/mol
InChI Key: MQYZHXLHUNLBQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

tert-Butyldicyclohexylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, this compound binds to palladium to facilitate certain chemical reactions .

Mode of Action

This compound interacts with its targets by binding to them and facilitating their reactions. For instance, it is used in the intermolecular palladium-catalyzed arylation of electron-rich, five-membered heterocycles by aryl chlorides . It is also used in the palladium-catalyzed ortho-arylation of benzoic acids by aryl chloride .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the palladium-catalyzed arylation of electron-rich, five-membered heterocycles and the ortho-arylation of benzoic acids . The downstream effects of these pathways are the production of arylated heterocycles and ortho-arylated benzoic acids .

Result of Action

The molecular and cellular effects of this compound’s action are the creation of new compounds through the facilitation of chemical reactions. Specifically, it aids in the production of arylated heterocycles and ortho-arylated benzoic acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air , indicating that its stability and efficacy could be reduced upon exposure to air. Furthermore, its density is reported to be 0.939 g/mL at 25 °C (lit.) , suggesting that temperature could also influence its properties .

Preparation Methods

tert-Butyldicyclohexylphosphine can be synthesized through the reaction of tert-Butyllithium with Dicyclohexylchlorophosphine . The reaction typically involves the following steps:

    Preparation of tert-Butyllithium: tert-Butyllithium is prepared by reacting tert-Butyl chloride with lithium metal in anhydrous conditions.

    Reaction with Dicyclohexylchlorophosphine: The prepared tert-Butyllithium is then reacted with Dicyclohexylchlorophosphine under controlled temperature and inert atmosphere to yield this compound.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

tert-Butyldicyclohexylphosphine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, aryl chlorides, and various solvents. The major products formed from these reactions are often complex organic molecules with enhanced properties for industrial and pharmaceutical applications.

Scientific Research Applications

tert-Butyldicyclohexylphosphine is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:

Comparison with Similar Compounds

tert-Butyldicyclohexylphosphine is unique due to its bulky tert-butyl and dicyclohexyl groups, which provide steric hindrance and electronic properties that enhance its performance as a ligand. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its steric and electronic properties, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

tert-butyl(dicyclohexyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYZHXLHUNLBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405166
Record name tert-Butyldicyclohexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93634-87-8
Record name tert-Butyldicyclohexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyldicyclohexylphosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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